Gallocatechin

Description

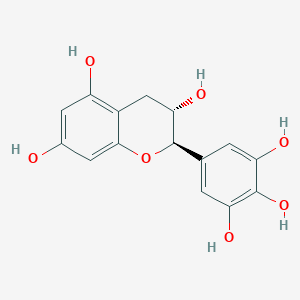

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOCLSLCDHWDHP-SWLSCSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10914220 | |

| Record name | Gallocatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10914220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-Gallocatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

970-73-0, 1617-55-6 | |

| Record name | Gallocatechin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=970-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,3S)-3,4-Dihydro-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3,5,7-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000970730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallocatechin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=674038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gallocatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10914220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALLOCATECHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEJ6575V1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-Gallocatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189 - 191 °C | |

| Record name | (+)-Gallocatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Biotransformation Pathways of + Gallocatechin

Precursor Compounds and Initial Enzymatic Reactions

The journey to (+)-gallocatechin begins with core metabolic precursors derived from the shikimic acid pathway, primarily phenylalanine. Phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL), which is then further modified through a series of enzymatic reactions. mdpi.com These steps ultimately lead to the formation of central flavonoid intermediates, such as naringenin (B18129) and dihydrokaempferol. mdpi.complos.org

Key Enzymes in (+)-Gallocatechin Biosynthesis

Several key enzymes play crucial roles in directing the flavonoid pathway towards the synthesis of flavan-3-ols, including (+)-gallocatechin.

Leucoanthocyanidin Reductase (LAR) Activity

Leucoanthocyanidin reductase (LAR) is a pivotal enzyme in the biosynthesis of 2,3-trans-flavan-3-ols, including (+)-catechin and (+)-gallocatechin. frontiersin.orgnih.gov LAR catalyzes the reduction of leucoanthocyanidins. Specifically, LAR can utilize leucocyanidin (B1674801) as a substrate to produce (+)-catechin and leucodelphinidin to produce (+)-gallocatechin. nih.govresearchgate.netuniprot.org Research has shown that LAR enzymes from various plants, such as the legume Desmodium uncinatum and Chinese bayberry (Myrica rubra), exhibit this activity. frontiersin.orgnih.govresearchgate.net

Table 1: Substrate Specificity of Leucoanthocyanidin Reductase (LAR)

| Substrate | Product(s) | Source Plant |

| Leucocyanidin | (+)-Catechin | Desmodium uncinatum, Myrica rubra |

| Leucodelphinidin | (+)-Gallocatechin | Desmodium uncinatum |

| Leucoapelargonidin | (+)-Afzelechin | Desmodium uncinatum |

Note: Data compiled from cited research findings. frontiersin.orgnih.govresearchgate.netuniprot.org

Flavonoid 3',5'-Hydroxylase (F3'5'H) Role in B-Ring Trihydroxylation

Flavonoid 3',5'-hydroxylase (F3'5'H) is a cytochrome P450-dependent monooxygenase that introduces hydroxyl groups at the 3' and 5' positions of the flavonoid B-ring. plos.orgnih.gov This hydroxylation pattern is essential for the formation of trihydroxylated flavonoids, such as the precursors to (+)-gallocatechin. In many angiosperms, F3'5'H primarily acts on dihydroflavonols like dihydroquercetin to produce dihydromyricetin, which is then further metabolized. up.ac.zanih.gov However, studies in Norway spruce have revealed a different pathway where F3'5'H can directly convert (+)-catechin to (+)-gallocatechin at the flavan-3-ol (B1228485) level, rather than at the dihydroflavonol stage as commonly observed in angiosperms. up.ac.zaresearchgate.net This highlights interspecies variations in the specific enzymatic steps involved in gallocatechin biosynthesis.

Genetic Regulation of (+)-Gallocatechin Biosynthesis

The biosynthesis of (+)-gallocatechin is under genetic control, with the expression levels of key enzymes influencing the final accumulation of this compound. Genes encoding enzymes like F3'5'H and LAR are critical regulators of catechin (B1668976) production. researchgate.netresearchgate.netnih.gov Studies in Norway spruce have shown that the transcript abundance of the F3'5'H gene increases significantly during fungal infection, correlating with increased this compound content, suggesting a role in defense responses. up.ac.zaresearchgate.net Overexpression of F3'5'H genes from species like Ginkgo biloba in transgenic plants has been shown to increase the content of downstream metabolites, including (+)-gallocatechin. nih.govsci-hub.se This indicates that manipulating the expression of these genes can influence the production of (+)-gallocatechin.

Interspecies Variations in Biosynthetic Routes

While the general flavonoid pathway is conserved across plants, specific enzymatic steps and the relative importance of different branches can vary between species, leading to differences in the types and amounts of flavan-3-ols produced. mdpi.comacs.org As noted, the point at which the B-ring is trihydroxylated by F3'5'H can differ, occurring at the dihydroflavonol level in many angiosperms but at the flavan-3-ol level in species like Norway spruce. up.ac.zaresearchgate.net Additionally, the presence and activity of enzymes like LAR and anthocyanidin reductase (ANR), which produce trans- and cis-flavan-3-ols respectively, contribute to the variation in flavan-3-ol profiles observed in different plants. frontiersin.orgnih.govoup.com

Biotransformation of (+)-Gallocatechin by Microbial Systems

(+)-Gallocatechin can undergo biotransformation by microbial systems, particularly by microorganisms in the gut. Intestinal bacteria have been shown to metabolize flavan-3-ols, including this compound. jst.go.jpnih.govacs.orgmdpi.com Studies using human fecal suspensions and specific bacterial strains have demonstrated that this compound can be degraded through processes such as C-ring cleavage and 4'-dehydroxylation. jst.go.jpnih.gov The presence of hydrogen has been observed to stimulate the bioconversion of this compound by certain bacterial strains. jst.go.jpnih.gov This microbial metabolism can influence the bioavailability and potential biological activities of this compound and its derivatives. mdpi.comresearchgate.net

Table 2: Biotransformation of this compound by Intestinal Bacteria

| Bacterial Strain | Observed Biotransformation(s) | Notes |

| Adlercreutzia equolifaciens | C-ring cleavage, 4'-dehydroxylation | Stimulated by hydrogen |

| Asaccharobacter celatus | 4'-dehydroxylation | Stimulated by hydrogen |

| Slackia equolifaciens | C-ring cleavage | Stimulated by hydrogen |

| Slackia isoflavoniconvertens | No biotransformation observed |

Note: Data compiled from cited research findings. jst.go.jpnih.gov

Intestinal Microbiota Metabolism of Flavan-3-ols

The intestinal microbiota plays a crucial role in the metabolism of flavan-3-ols, including (+)-Gallocatechin. mdpi.comub.eduacs.org This microbial biotransformation is particularly important for oligomeric and polymeric flavan-3-ols, which are not readily absorbed in the small intestine and are catabolized into smaller compounds in the colon. wikipedia.orgub.eduacs.orgnih.gov Monomeric flavan-3-ols are also subject to microbial metabolism. acs.orgacs.org

Studies using in vitro fermentation models with intestinal microbiota have demonstrated the degradation of flavan-3-ols. For instance, research investigating the microbial degradation of various flavan-3-ols, including (−)-gallocatechin (an isomer of (+)-Gallocatechin), in a pig cecum model showed almost complete metabolism within 4-8 hours. acs.orgnih.gov

Specific intestinal bacteria have been identified that can biotransform this compound and its isomers. For example, studies testing isoflavone-metabolizing bacteria found that Adlercreutzia equolifaciens, Asaccharobacter celatus, and Slackia equolifaciens were capable of degrading (−)-gallocatechin. jst.go.jpnih.govjst.go.jp The biotransformation pathways can involve C-ring cleavage and 4'-dehydroxylation. jst.go.jpnih.gov The presence of hydrogen has been shown to stimulate the bioconversion of (−)-gallocatechin by these bacteria. jst.go.jpnih.gov

Microbial metabolism of flavan-3-ols leads to the formation of various low molecular weight phenolic metabolites, such as phenyl-γ-valerolactones and phenolic acids. wikipedia.orgub.eduacs.orgnih.gov These microbial metabolites, rather than the parent compounds, are often more bioavailable and are believed to be responsible for some of the observed health effects attributed to flavan-3-ols. ub.edunih.gov

Research findings on the microbial biotransformation of (−)-gallocatechin by specific intestinal bacteria highlight different metabolic activities:

| Bacterial Strain | Observed Biotransformation of (−)-Gallocatechin | Notes |

| Adlercreutzia equolifaciens | Primarily C-ring cleavage, minor 4'-dehydroxylation | Bioconversion stimulated by hydrogen. jst.go.jpnih.gov |

| Asaccharobacter celatus | Primarily 4'-dehydroxylation | Bioconversion stimulated by hydrogen. jst.go.jpnih.gov |

| Slackia equolifaciens | C-ring cleavage | Bioconversion stimulated by hydrogen. jst.go.jpnih.gov |

| Slackia isoflavoniconvertens | No biotransformation observed | jst.go.jpnih.gov |

Note: Data is based on studies of the isomer (−)-gallocatechin, which shares structural similarities with (+)-Gallocatechin.

Enzymatic Bioconversion Pathways

Beyond microbial metabolism, (+)-Gallocatechin and other flavan-3-ols can undergo enzymatic bioconversion by host enzymes, primarily during absorption in the small intestine and subsequent passage through the liver. wikipedia.orgub.edu These enzymatic transformations are largely considered Phase II metabolic reactions, resulting in conjugated derivatives. ub.edu

The main enzymatic pathways for the metabolism of catechins, including this compound and its derivatives, involve methylation, glucuronidation, and sulfation. ub.edumdpi.com Enzymes such as catechol-O-methyltransferase (COMT) are involved in the methylation of catechol-like structures found in these compounds. mdpi.com Glucuronidation and sulfation reactions attach glucuronic acid and sulfate (B86663) groups, respectively, to hydroxyl groups on the flavan-3-ol structure. ub.edu These conjugation reactions generally increase the water solubility of the compounds, facilitating their excretion. ub.edu

While much of the enzymatic metabolism data is available for other catechins like epicatechin and epithis compound gallate (EGCG), the principles of Phase II metabolism through methylation, glucuronidation, and sulfation are applicable to (+)-Gallocatechin due to its similar flavonoid structure with multiple hydroxyl groups. wikipedia.orgub.edumdpi.com These conjugated metabolites can enter systemic circulation or be eliminated via bile or urine. ub.edu

Enzymatic bioconversion can also occur through hydrolysis, particularly for galloylated flavan-3-ols. For example, the hydrolysis of EGCG by enzymes like tannase (B8822749) releases epithis compound and gallic acid. acs.orgresearchgate.netnih.govoup.com While (+)-Gallocatechin itself is not galloylated, its galloylated form, (+)-Gallocatechin gallate, would be subject to such hydrolysis.

Research has also explored enzymatic approaches for the bioconversion of flavan-3-ols in vitro, often utilizing enzymes like glycosidases and tannase to modify their structure or improve extraction efficiency. nih.govoup.commdpi.comtandfonline.com These enzymatic processes can lead to the formation of different derivatives or aglycones. nih.govtandfonline.com

Metabolic Studies and Systemic Fate of + Gallocatechin

In Vivo Metabolism of (+)-Gallocatechin and its Derivatives

In vivo metabolism of catechins, including (+)-Gallocatechin, involves processes such as methylation, glucuronidation, sulfation, and ring fission. researchgate.netmdpi.com These transformations primarily occur in the liver, kidneys, and gastrointestinal tract. researchgate.net Catechol-O-methyltransferase (COMT) is a key enzyme involved in the methylation of catechol structures present in dietary phytochemicals. mdpi.com

Studies on related catechins like (-)-Epigallocatechin (B1671488) gallate (EGCG) in rats have shown that biliary metabolites include methylated and conjugated forms. nih.govacs.org Specifically, methylated derivatives such as 3'-O-methyl-EGCg, 4'-O-methyl-EGCg, 3''-O-methyl-EGCg, 4''-O-methyl-EGCg, and 4',4''-di-O-methyl-EGCg have been identified. nih.govacs.org While these findings relate to EGCG, they provide insight into potential metabolic pathways for other this compound derivatives. Methylation is considered an important metabolic route for EGCG. acs.org

The intestinal microbiota also plays a significant role in the metabolism of catechins through degradation and ring fission, which can enhance their absorption. acs.orgresearchgate.net For instance, the gut bacterium Akkermansia muciniphila can isomerize epithis compound (EGC) to (+)-gallocatechin, which may then be further metabolized. plos.org

Profiling of (+)-Gallocatechin-Related Metabolites in Biological Samples

Profiling of catechin (B1668976) metabolites in biological samples like plasma and urine is crucial for understanding their bioavailability and identifying active forms that reach target tissues. researchgate.net Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for the comprehensive profiling and identification of this compound-related metabolites. creative-proteomics.com LC-MS, in particular, combines separation capabilities with sensitive detection and structural information. creative-proteomics.com

Studies have identified various conjugated catechins in plasma and urine after the intake of green tea extract, including glucuronide and sulfate (B86663) forms of EGC and epicatechin (EC). researchgate.net Methylated and conjugated metabolites of EGCG, such as mono-methylated EGCG, mono-sulfated methyl EGCG, mono-glucuronide EGCG, and mono-glucuronide methyl EGCG, have been observed in plasma samples from treated mice. nih.gov

Impact on Endogenous Metabolic Pathways

Catechins, including those related to this compound, have been investigated for their potential impact on various endogenous metabolic pathways.

Glucose Homeostasis Modulation

Research suggests that catechins can influence glucose metabolism. EGCG, a related catechin, has been shown to affect glucose homeostasis in studies. nih.govnih.gov In Drosophila melanogaster, EGCG treatment decreased glucose concentrations and inhibited the activity of α-amylase and α-glucosidase, enzymes involved in starch digestion. nih.gov Computational docking analysis indicated that EGCG can bind to the active sites of these enzymes. nih.govnih.gov

Furthermore, EGCG has been reported to improve glucose homeostasis in diabetic mice by inhibiting gluconeogenesis in the liver. nih.govresearchgate.net This involves downregulating key enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G-6-Pase). nih.govresearchgate.net EGCG may also activate PXR/CAR pathways, which are linked to phase II drug metabolism enzymes in the small intestine and liver, including SULT1A1, UGT1A1, and SULT2B1b, potentially contributing to its anti-diabetic effects. nih.gov Studies in diabetic rats have shown that EGCG can reduce fasting blood glucose levels and improve insulin (B600854) sensitivity. mdpi.com

Lipid Metabolism Regulation

Catechins have also demonstrated effects on lipid metabolism. Fermented green tea extract containing this compound gallate (GCG), a derivative of this compound, has been shown to ameliorate obesity and hypertriglyceridemia in diet-induced obese mice. scispace.comnih.gov This extract suppressed lipogenesis and promoted lipid catabolism in peripheral tissues. scispace.comnih.gov GCG is suggested to mediate these effects on lipid metabolism. scispace.com

Studies on EGCG have indicated its ability to regulate lipid metabolism by activating the AMPK pathway in hepatocytes, leading to reduced synthesis of total cholesterol (TC) and triglycerides (TG). mdpi.com EGCG treatment decreased the expression of genes and proteins related to cholesterol and fatty acid synthesis, such as HMGCR and SREBP-1. researchgate.netmdpi.com Additionally, EGCG has been shown to improve ethanol-induced lipid accumulation in HepG2 cells by downregulating SREBP-1 and DGAT2 mRNA expression and upregulating PPARα and CPT1 mRNA expression. spkx.net.cn

In a study involving rat steatotic livers, EGCG reduced hepatocellular injury and decreased fat content by promoting glycerolipid (GL) and glycerophospholipid (GP) metabolism, associated with downregulated Lpin1 and Gpat3 expression. nih.gov EGCG has also been reported to reduce lipid accumulation in fat cells and promote the conversion of white fat cells to brown fat cells by inhibiting adipogenesis. mdpi.com

Excretion Pathways and Metabolite Identification

Catechin metabolites are primarily eliminated from the body through biliary and urinary pathways. mdpi.comresearchgate.net While unchanged EGCG is detected in urine only in trace amounts after oral administration, its metabolites are excreted through both bile and urine. researchgate.net Studies in rats have shown that a significant portion of biliary metabolites of EGCG exist in conjugated forms. nih.govacs.org

Metabolites identified in biological samples include methylated and conjugated derivatives. For example, in rat bile, methylated EGCG derivatives were identified. nih.govacs.org In plasma and urine, conjugated catechins like glucuronides and sulfates are detected. researchgate.net The identification of these metabolites often involves advanced analytical techniques such as LC-MS and NMR. creative-proteomics.com

In the context of EGCG metabolism by intestinal bacteria, degradation products such as 5-(3,5-dihydroxyphenyl)-4-hydroxyvaleric acid have been found in cecal contents and feces, suggesting that the metabolic pathways observed in vitro can reflect in vivo metabolism. researchgate.net

Molecular Mechanisms of Action of + Gallocatechin

Modulation of Cellular Signaling Pathways

Catechins, such as EGCG, are known to influence a variety of intracellular signaling pathways that are critical for cellular function, proliferation, and survival. These include pathways involving transcription factors and kinase cascades.

Influence on Transcription Factor Activity (e.g., NF-κB, Nrf2)

Transcription factors like Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2) play key roles in regulating the expression of genes involved in inflammation, immune responses, and antioxidant defense. mdpi.comoncotarget.com EGCG has been shown to suppress NF-κB activation, inhibit its nuclear translocation, and block AP-1 activity, leading to the downregulation of pro-inflammatory enzymes and scavenging of reactive oxygen and nitrogen species. mdpi.com EGCG can inhibit NF-κB-p65 transcriptional activity, in part, by preventing its binding to κB sites in DNA. researchgate.netnih.gov This inhibition can involve covalent binding to Cys-38 of NF-κB-p65, which abolishes its DNA binding ability. researchgate.net

The Nrf2 pathway is a crucial cellular defense mechanism against oxidative stress. oncotarget.combohrium.comfrontiersin.org Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). oncotarget.comfrontiersin.org Upon oxidative or electrophilic stress, Keap1 dissociates, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant enzymes and proteins. oncotarget.comfrontiersin.org EGCG is recognized as a potent activator of Nrf2. bohrium.comnih.gov Studies have shown that EGCG can upregulate Nrf2 expression and function, potentially by inactivating the Keap1 protein. nih.gov Activation of the Nrf2 pathway by EGCG contributes to its protective effects against oxidative damage. oncotarget.combohrium.comnih.gov

Interactions with Kinase Cascades (e.g., MAPK, PI3K/Akt, AMPK)

Kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/Akt, and AMP-activated protein kinase (AMPK) pathways, are central to regulating diverse cellular processes such as proliferation, differentiation, apoptosis, and metabolism. mdpi.comaacrjournals.orgphysiology.orgfrontiersin.org

The MAPK pathway involves three main kinases: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. mdpi.comaacrjournals.org EGCG has been shown to interact with and inhibit the activation of ERK1/2, p38, and JNK signaling pathways in various cell types. mdpi.comaacrjournals.orgphysiology.org This inhibition can affect processes regulated by these kinases, including inflammation and cell proliferation. mdpi.comaacrjournals.orgphysiology.org However, some studies have also reported increased phosphorylation of p38 and ERK after EGCG addition, suggesting context-dependent effects. frontiersin.org

The PI3K/Akt pathway is a key regulator of cell growth, survival, and apoptosis. aacrjournals.orgspandidos-publications.commdpi.com Activation of this pathway leads to the phosphorylation of Akt, which in turn affects downstream targets involved in regulating apoptosis, transcription factors, and metabolism. spandidos-publications.commdpi.com EGCG has been shown to influence the PI3K/Akt pathway, with some studies indicating inhibition aacrjournals.orgnih.goviiarjournals.org and others suggesting activation or involvement in EGCG-induced protective effects. spandidos-publications.compeerj.com For instance, EGCG has been reported to inhibit PI3K/Akt activity in certain cancer cells, contributing to growth inhibition and apoptosis. nih.gov Conversely, EGCG's cardioprotective effects against ischemia/reperfusion injury have been associated with the activation of the PI3K/Akt pathway. spandidos-publications.com

AMPK is an intracellular energy sensor that plays a crucial role in glucose homeostasis, insulin (B600854) sensitivity, and cellular functions. frontiersin.org Activation of AMPK enhances glucose utilization and fatty acid oxidation while inhibiting gluconeogenesis and lipid synthesis. frontiersin.org EGCG has been shown to activate AMPK in various cell types, which can lead to the inhibition of lipid synthesis and regulation of metabolic processes. frontiersin.orgrsc.orgfrontiersin.orgmdpi.complos.orgarchivesofmedicalscience.com This activation can occur via upstream kinases like LKB1. plos.org

Regulation of Gene Expression

Beyond influencing transcription factor activity, catechins can directly or indirectly modulate gene expression. Studies on EGCG have indicated its ability to bind DNA and RNA in GpC-rich regions, potentially affecting gene function. jpp.krakow.pl EGCG has also been shown to inhibit enzymes involved in chromatin remodeling and modification, such as DNA methyltransferases (DNMTs), telomerases, and topoisomerases, thereby influencing gene expression. jpp.krakow.plmdpi.comnih.gov For example, EGCG has been implicated in the reduction of DNMT1, which can lead to the reversal of epigenetic changes observed in cancer cells and impact the expression of tumor suppressor genes. mdpi.commdpi.com

Enzymatic Interactions and Inhibition Kinetics

Catechins can interact with and modulate the activity of various enzymes. Studies on EGCG have explored its inhibitory effects on drug-metabolizing enzymes, such as cytochrome P450 (CYP) enzymes, and antioxidant enzymes like microsomal glutathione (B108866) transferase 1 (MGST1). nih.gov The inhibition can be due to covalent binding or the formation of protein aggregates. nih.gov

Catechins have also been shown to inhibit enzymes involved in metabolic processes. For instance, this compound gallate (GCG), a related compound, has been found to strongly inhibit α-amylase and α-glucosidase, enzymes relevant to postprandial hyperglycemia. researchgate.net The inhibition mechanisms can be mixed-type or non-competitive, involving the formation of complexes with the enzymes and inducing conformational changes. researchgate.net Another enzyme targeted by catechins is tyrosinase, which is involved in melanin (B1238610) production. EGCG and GCG have been shown to inhibit tyrosinase activity in a mixed manner, binding to the active center and interacting with copper ions and key amino acid residues. researchgate.net Catechins, including EGCG, can also inhibit angiotensin converting enzyme (ACE), an enzyme involved in blood pressure regulation. jst.go.jp Galloylated catechins, like EGCG, tend to show higher ACE inhibitory activity. jst.go.jp

Interactive Data Table: Examples of Enzyme Inhibition by Catechins (Based on EGCG and GCG studies)

| Enzyme | Catechin (B1668976) Studied | Inhibition Type | IC50 Value (µM) | Key Interaction Mechanism | Source |

| α-Glucosidase | GCG | Non-competitive | 93.68 ± 4.1 | Forms complex, induces conformational changes | researchgate.net |

| α-Amylase | GCG | Mixed-type | 100.64 ± 3.6 | Forms complex, induces conformational changes, interacts with active site amino acids | researchgate.net |

| Tyrosinase | EGCG | Mixed | 39.4 ± 0.54 | Binds active center, interacts with copper ions and key amino acids | researchgate.net |

| Tyrosinase | GCG | Mixed | 36.8 ± 0.21 | Binds active center, interacts with copper ions and key amino acids | researchgate.net |

| ACE | EGCG | Non-competitive | - | Interaction with non-catalytic site via galloyl moiety | jst.go.jp |

*Note: IC50 values for α-Glucosidase and α-Amylase are originally provided in µg/mL in the source researchgate.net and converted to µM using the molecular weight of GCG (442.37 g/mol ).

Cellular and Subcellular Target Identification

Identifying the specific cellular and subcellular targets of (+)-Gallocatechin is crucial for understanding its mechanisms. Research on EGCG has revealed interactions with various cellular components, including membrane proteins like the 67 kDa laminin (B1169045) receptor (67LR), which can mediate its effects on signaling pathways. mdpi.com EGCG has also been shown to target lipid rafts, membrane microdomains that act as signaling hubs, and alter their composition, impacting pathways like MAPK. jpp.krakow.pl

Within the cell, catechins can interact with proteins in the cytoplasm and nucleus, including transcription factors and enzymes involved in gene regulation. jpp.krakow.pl As mentioned, EGCG can bind to DNA and RNA. jpp.krakow.pl Subcellular localization and interaction with specific organelles may also play a role in their mechanisms of action.

Autophagy Induction and Regulation

Autophagy is a fundamental cellular process involving the degradation of damaged organelles and proteins, contributing to cellular homeostasis. mdpi.comresearchgate.netnih.gov Autophagy plays a complex role in various diseases, including cancer. mdpi.comresearchgate.net Green tea catechins, particularly EGCG, have been shown to modulate autophagy. frontiersin.orgmdpi.comresearchgate.netnih.gov

EGCG has been reported to promote autophagy, often through the inactivation of the PI3K/Akt/mTOR pathway. mdpi.comresearchgate.netamegroups.org The mammalian target of rapamycin (B549165) (mTOR) is a key negative regulator of autophagy, and its inhibition can lead to autophagy induction. spandidos-publications.comamegroups.org EGCG's effect on autophagy can be context-dependent and may contribute to its biological effects, such as inducing apoptosis in cancer cells or providing cytoprotection under stress conditions. spandidos-publications.comfrontiersin.orgmdpi.comresearchgate.netnih.govnih.gov EGCG has been shown to increase the expression of autophagy-related proteins like Beclin-1 and LC3. nih.gov The interaction between EGCG, autophagy, and apoptosis is an area of ongoing research. frontiersin.orgmdpi.comresearchgate.netnih.gov

Biological Activities and Physiological Effects of + Gallocatechin

Anti-Inflammatory Responses

Cytokine Production Modulation

Inflammatory Enzyme Inhibition (e.g., MMP-9)

Matrix metalloproteinases (MMPs), such as MMP-9, are enzymes involved in the degradation of the extracellular matrix and play a role in inflammatory processes and tissue remodeling. jmchemsci.comdovepress.commdpi.com While studies have demonstrated that other green tea catechins, particularly EGCG, can inhibit the expression and activity of MMP-9, specific detailed research focusing solely on the inhibitory effects of (+)-gallocatechin on MMP-9 is less extensively documented in the provided search results. jmchemsci.commdpi.comresearchgate.net However, the general anti-inflammatory properties observed for (+)-gallocatechin suggest potential interactions with inflammatory pathways that may involve enzyme modulation.

Anti-Proliferative Effects in Cellular Models

(+)-Gallocatechin has demonstrated anti-proliferative effects in certain cellular models. Inhibiting uncontrolled cell proliferation is a key area of research in various health contexts. Studies have shown that (+)-gallocatechin can inhibit the proliferation of specific cancer cell lines. For example, (+)-gallocatechin at a concentration of 100 μM inhibited HCT116 colorectal cancer cell proliferation by 57%. caymanchem.com This finding highlights the potential of (+)-gallocatechin to influence cell growth in in vitro settings. Other catechins, such as EGCG, have also shown anti-proliferative effects in a variety of cancer cell lines through mechanisms including cell cycle arrest and apoptosis induction. pan.olsztyn.plmdpi.comnih.govuminho.ptnih.gov

The following table summarizes the anti-proliferative effect of (+)-Gallocatechin on HCT116 cells:

| Cell Line | (+)-Gallocatechin Concentration | Proliferation Inhibition |

| HCT116 | 100 μM | 57% |

Neuroprotective Actions and Neuroinflammation Mitigation

Cardioprotective Mechanisms

Studies on green tea catechins have suggested potential cardioprotective effects, often associated with their ability to combat oxidative stress and inflammation, improve endothelial function, and influence lipid metabolism. ontosight.aipan.olsztyn.plresearchgate.netfrontiersin.orgmdpi.comnih.govmdpi.comresearchgate.netsemanticscholar.orgchemfaces.com These effects can contribute to reducing the risk of cardiovascular diseases. ontosight.aipan.olsztyn.plfrontiersin.orgnih.govresearchgate.net While the broader category of catechins and specifically EGCG have been explored for their impact on cardiovascular health, including effects on blood pressure, arterial stiffness, and protection against cardiac injury, specific detailed mechanisms of cardioprotection solely mediated by (+)-gallocatechin are not extensively delineated in the provided search results. researchgate.netfrontiersin.orgmdpi.comnih.govmdpi.comresearchgate.netsemanticscholar.orgchemfaces.com However, its established antioxidant and anti-inflammatory properties suggest a potential role in contributing to cardiovascular health. ontosight.airesearchgate.net

Effects on Bone Metabolism

Research indicates that (+)-gallocatechin may exert positive effects on bone metabolism by influencing the activity of cells involved in bone remodeling: osteoblasts and osteoclasts.

Studies investigating the effects of tea catechins, including gallocatechin (GC), on bone formation have been conducted using cultured rat osteoblast-like osteosarcoma cell lines. While epithis compound (EGC) significantly stimulated alkaline phosphatase activity and increased mineralization in UMR-106 cells at concentrations of 10 and 20 µM, this compound (GC) and this compound gallate (GCG) did not promote osteoblastic differentiation in these specific experiments. nih.govacs.orgacs.org

This compound (GC) and this compound gallate (GCG) have demonstrated the ability to decrease osteoclastogenesis. Studies using RAW 264.7 cells, a murine monocyte/macrophage cell line that can differentiate into osteoclasts, showed that GC and GCG could decrease osteoclastogenesis at a concentration of 20 µM. nih.govacs.orgacs.orgnordicbiosite.comchemfaces.comphytopurify.com This suggests an inhibitory effect on the formation of osteoclasts, the cells responsible for bone resorption.

Anti-Diabetic Potential and Insulin (B600854) Sensitivity Enhancement

Investigations into the anti-diabetic potential of catechins, including this compound gallate (GCG), suggest a role in enhancing insulin sensitivity. Both epithis compound gallate (EGCG) and its epimer, this compound gallate (GCG), have shown anti-diabetic effects in animal models by increasing insulin sensitivity. researchgate.net Some research indicates that GCG might be more active in enhancing insulin sensitivity compared to EGCG. researchgate.net Studies have explored the potential of tea catechins to act as inhibitors of enzymes involved in starch digestion, such as α-amylase and α-glucosidase, which could contribute to managing postprandial hyperglycemia. tandfonline.comresearchgate.net GCG has been found to exert strong inhibition on α-amylase and α-glucosidase in in vitro studies. researchgate.net

Structure Activity Relationship Studies of + Gallocatechin and Its Analogs

Impact of B-Ring Hydroxylation Patterns on Bioactivity

The hydroxylation pattern of the B-ring is a pivotal determinant of the biological activity of flavan-3-ols. In (+)-gallocatechin, the B-ring features a pyrogallol (B1678534) group (hydroxyl groups at the 3', 4', and 5' positions). This vicinal tri-hydroxyl arrangement significantly influences its antioxidant capacity and interactions with various enzymes and cellular targets.

Research indicates that an increased degree of hydroxylation on the B-ring is associated with enhanced bioactivity. For instance, a hydroxylated B-ring is considered crucial for the antioxidant properties of flavonoids. oup.com The presence of the three hydroxyl groups in (+)-gallocatechin allows for greater free radical scavenging potential compared to its di-hydroxylated counterparts like (+)-catechin (which has hydroxyl groups at the 3' and 4' positions). oup.comtaylorandfrancis.com This enhanced antioxidant activity is attributed to the increased hydrogen-donating capacity and the ability to chelate transition metals. mdpi.com

| Flavan-3-ol (B1228485) | B-Ring Hydroxylation Pattern | Key Bioactivity Observations |

|---|---|---|

| (+)-Catechin | 3',4'-dihydroxy (Catechol) | Possesses significant radical scavenging ability. taylorandfrancis.com |

| (+)-Gallocatechin | 3',4',5'-trihydroxy (Pyrogallol) | Exhibits enhanced antioxidant capacity compared to di-hydroxylated analogs. oup.com |

| (-)-Epicatechin (B1671481) | 3',4'-dihydroxy (Catechol) | Common naturally occurring flavan-3-ol with established antioxidant properties. taylorandfrancis.com |

| (-)-Epigallocatechin (B1671488) (EGC) | 3',4',5'-trihydroxy (Pyrogallol) | Shows higher activity than di-hydroxylated catechins in many assays due to the greater number of phenolic hydroxyl groups. tandfonline.com |

Influence of Galloyl Moiety on Efficacy

The addition of a galloyl group (a derivative of gallic acid) via an ester linkage, typically at the C3 hydroxyl group of the C-ring, profoundly enhances the biological efficacy of flavan-3-ols. oup.com This is evident when comparing (+)-gallocatechin with its galloylated form, (+)-gallocatechin gallate.

Numerous studies have demonstrated that the galloyl moiety is a crucial pharmacophore for a wide range of biological activities. nih.govrsc.org

Anti-inflammatory Effects : Galloylated catechins like epithis compound gallate (EGCG) and epicatechin gallate (ECG) show a concentration-dependent inhibition of pro-inflammatory factors, an effect not observed with their non-galloylated counterparts. nih.gov

Enzyme Inhibition : The presence of a galloyl moiety significantly enhances the inhibitory activity against enzymes like α-glucosidase. rsc.org Molecular docking studies suggest the galloyl group can enter the active site of the enzyme and interact with catalytic residues. rsc.org

Anticancer Activity : The galloyl group is often considered a core structure responsible for the antiproliferative activity of compounds like EGCG. nih.gov

Dentin Biomodification : In dental applications, galloylated catechins exhibit a substantially enhanced potential for dentin biomodification, including the inhibition of matrix metalloproteinases (MMPs). nih.gov

The galloyl group increases the molecule's size and number of aromatic rings and hydroxyl groups, which can lead to stronger binding interactions with proteins and other biological targets. nih.govrsc.org Interestingly, while the galloyl moiety is key, gallic acid by itself often shows weaker effects, indicating that the entire flavan-3-ol structure is necessary for optimal activity. nih.gov

| Activity | Non-Galloylated Catechins (e.g., EGC, EC) | Galloylated Catechins (e.g., EGCG, ECG) | Reference |

|---|---|---|---|

| Anti-inflammatory (Inhibition of NO, PGE2, etc.) | No significant inhibition | Concentration-dependent inhibition | nih.gov |

| α-Glucosidase Inhibition | Lower inhibitory activity | Much higher inhibitory activity | rsc.org |

| Dentin Biomodification (MMP Inhibition) | Weaker interaction and less protective effect | Significantly increased modulus of elasticity and reduced collagen biodegradation | nih.gov |

| Inhibition of Adipogenic Differentiation | Less effective | More potent inhibition | rsc.org |

Comparative Analysis with Other Flavan-3-ols

When compared to other common flavan-3-ols, (+)-gallocatechin's unique structure—a trans configuration and a tri-hydroxylated B-ring—places it distinctively in terms of bioactivity.

vs. (+)-Catechin and (-)-Epicatechin : The primary difference is the B-ring structure. (+)-Gallocatechin's pyrogallol group generally confers stronger antioxidant activity than the catechol group of catechin (B1668976) and epicatechin. taylorandfrancis.comtandfonline.com

vs. (-)-Epithis compound (EGC) : These two are epimers. The difference in their C2-C3 stereochemistry (trans for this compound, cis for epithis compound) can lead to different biological activities due to altered molecular shapes and binding affinities with specific targets.

vs. (-)-Epithis compound Gallate (EGCG) : EGCG is often considered one of the most bioactive catechins, largely due to the combined presence of the pyrogallol B-ring and the galloyl moiety at C3. tandfonline.com While (+)-gallocatechin is a potent antioxidant, the addition of the galloyl group in EGCG significantly enhances its activity in many areas, including anticancer and anti-inflammatory effects. nih.govmdpi.com However, this increased activity can be accompanied by lower bioavailability for gallated forms compared to non-gallated ones like EGC and epicatechin. nih.gov

Advanced Analytical Methodologies in + Gallocatechin Research

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of catechins, including (+)-gallocatechin. creative-proteomics.com It excels at separating components within a complex mixture, allowing for their subsequent quantification. lcms.cz Reversed-phase chromatography, utilizing a nonpolar stationary phase (most commonly C18) and a polar mobile phase, is the predominant mode of separation for these polyphenolic compounds. nih.govthermofisher.com

HPLC-UV and HPLC-DAD Applications

HPLC coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) is widely employed for the routine quantification of (+)-gallocatechin. thescipub.comscioninstruments.com The chromophoric nature of the flavan-3-ol (B1228485) structure allows for detection in the UV range, typically between 270 and 280 nm, where many catechins exhibit maximum absorption. thermofisher.comchemisgroup.us A DAD detector offers an advantage over a simple UV detector by acquiring spectra across a range of wavelengths simultaneously, which aids in peak purity assessment and compound identification. thescipub.comresearchgate.net

Method development often involves optimizing the mobile phase composition—typically a gradient elution using acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727)—to achieve baseline separation of (+)-gallocatechin from its isomers and other related catechins like (-)-epigallocatechin (B1671488) and (+)-catechin. lcms.czthescipub.com The method's validity is confirmed through parameters such as linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. nih.govthescipub.com

| Parameter | Typical Conditions and Findings | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-phase C18 columns are most common. | thermofisher.comscioninstruments.com |

| Mobile Phase | Gradient elution with acidified water (e.g., with formic or trifluoroacetic acid) and acetonitrile or methanol. | lcms.czthermofisher.com |

| Detection Wavelength | 275-280 nm. | thermofisher.comscioninstruments.comthermofisher.com |

| LOD/LOQ | LODs can be in the range of 0.010-1.2 mg/L for various catechins in a single run. For this compound specifically, LODs of 1.17 µg/mL and LOQs of 3.56 µg/mL have been reported. | thermofisher.comthescipub.com |

| Linearity | Excellent linearity is typically achieved with correlation coefficients (R²) >0.999. | scioninstruments.com |

Mass Spectrometry (MS) for Identification and Characterization

Mass Spectrometry (MS) is an indispensable tool for the structural characterization and sensitive detection of (+)-gallocatechin. creative-proteomics.com It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of the analyte. When coupled with fragmentation techniques (MS/MS), it can yield detailed structural information. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of MS. creative-proteomics.commdpi.com This hyphenated technique is particularly useful for analyzing (+)-gallocatechin in complex biological matrices where co-eluting compounds might interfere with UV detection. mdpi.com

Electrospray ionization (ESI) is the most common ionization source used for catechin (B1668976) analysis, typically operated in the negative ion mode, which readily forms the deprotonated molecule [M-H]⁻. mdpi.commdpi.com For (+)-gallocatechin (molecular formula C15H14O7, molecular weight 306.27 g/mol ), this corresponds to an ion at an m/z of 305. researchgate.netnih.gov High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) instruments, can provide highly accurate mass measurements, further confirming the elemental composition. mdpi.comresearchgate.net Tandem MS (MS/MS) experiments can fragment the precursor ion (e.g., m/z 305) to produce characteristic product ions, offering definitive structural confirmation. nih.govmdpi.com For instance, a characteristic fragment ion for flavan-3-ols like this compound is observed at m/z 125, corresponding to the A-ring fragment after retro-Diels-Alder fission. mdpi.com

| Parameter | Description | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI) in negative mode is standard. | mdpi.commdpi.com |

| Precursor Ion [M-H]⁻ | For (+)-gallocatechin (C15H14O7), the deprotonated molecule is detected at m/z 305. | researchgate.net |

| Common Fragment Ions (MS/MS) | Key fragments include m/z 125.02, corresponding to the A-ring after retro-Diels-Alder fission. Other reported fragments in LC-ESI-TOF analysis include m/z 137.02 and 109.02. | mdpi.comnih.gov |

| Instrumentation | Quadrupole-Time-of-Flight (QTOF) and Triple Quadrupole (QqQ) mass spectrometers are frequently used. | mdpi.comresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to their low volatility and high polarity, catechins like (+)-gallocatechin cannot be directly analyzed by Gas Chromatography (GC). researchgate.netjst.go.jp However, GC-MS analysis can be performed following a chemical derivatization step to convert the non-volatile catechins into volatile and thermally stable compounds. creative-proteomics.com The most common method is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. researchgate.netjst.go.jp

This approach allows for the separation of different catechin derivatives on a GC column. researchgate.net The subsequent mass spectra of these TMS derivatives provide unique fragmentation patterns that are useful for identification. GC-MS has been successfully applied to separate and identify eight different catechin epimers, including the TMS derivative of (-)-gallocatechin (B1674406), in tea beverages. researchgate.netjst.go.jp This method is particularly valuable for confirming the identity of compounds and can be complementary to LC-MS analysis. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including (+)-gallocatechin. creative-proteomics.comcore.ac.uk It provides detailed information about the carbon-hydrogen framework of a molecule. acs.org One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). nih.gov The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. researchgate.net

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for assembling the complete molecular structure. core.ac.ukacs.org COSY identifies protons that are coupled to each other, HSQC correlates protons directly to the carbons they are attached to, and HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). core.ac.uk By piecing together this connectivity information, the complete structure and relative stereochemistry of (+)-gallocatechin can be confirmed. researchgate.net

| NMR Technique | Information Provided | Reference |

|---|---|---|

| ¹H NMR (Proton NMR) | Provides data on proton chemical shifts and coupling constants, revealing the electronic environment and connectivity of hydrogen atoms. | nih.govresearchgate.net |

| ¹³C NMR (Carbon NMR) | Identifies the chemical shifts of each carbon atom in the molecule, indicating the carbon skeleton. | nih.govresearchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Elucidates the complete connectivity of the molecule by showing correlations between protons (COSY), protons and their directly attached carbons (HSQC), and protons and carbons separated by multiple bonds (HMBC). | core.ac.ukacs.org |

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster and more efficient separations. thermofisher.com UHPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which leads to higher resolution and sensitivity. thermofisher.com To operate with these columns, the instrumentation is designed to handle much higher backpressures than standard HPLC systems. thermofisher.com

For the analysis of (+)-gallocatechin and other catechins, UHPLC drastically reduces analysis times. nih.gov Whereas a typical HPLC run for catechins might take 20 minutes or longer, a UHPLC method can achieve the same or better separation in under 5 minutes. thermofisher.comnih.govjasco-global.com This high-throughput capability is extremely valuable for quality control applications where a large number of samples need to be analyzed. thermofisher.com The improved resolution also helps in separating closely eluting isomers and impurities. The selectivity of UHPLC methods is often confirmed by coupling the system to a mass spectrometer (UHPLC-MS/MS). nih.gov

| Feature | UHPLC vs. Conventional HPLC | Reference |

|---|---|---|

| Particle Size | Sub-2 µm (UHPLC) vs. 3-5 µm (HPLC). | thermofisher.com |

| Analysis Time | Significantly shorter; catechin separations can be achieved in 3-7 minutes. | thermofisher.comnih.gov |

| Resolution | Higher resolution, allowing for better separation of complex mixtures. | thermofisher.com |

| System Pressure | Much higher operating pressures compared to HPLC. | thermofisher.com |

| Application | Ideal for high-throughput screening and rapid quality control of catechin-rich products like green tea. | thermofisher.comnih.gov |

Spectrophotometric Techniques for Total Polyphenol Content

One of the most common and standardized spectrophotometric assays for determining total phenolic content is the Folin-Ciocalteu method. researchgate.net This colorimetric assay is based on the ability of phenolic compounds to reduce the Folin-Ciocalteu reagent, a mixture of phosphomolybdate and phosphotungstate, in an alkaline environment. researchgate.netresearchgate.net This reduction reaction produces a blue-colored complex, primarily composed of tungsten and molybdenum oxides. The absorbance of this blue solution is measured spectrophotometrically, typically at a wavelength between 750 nm and 765 nm. researchgate.netscirp.org

The quantification of total polyphenols is generally expressed in terms of a standard reference compound, most commonly gallic acid. mdpi.comnih.gov The results are reported as milligrams of gallic acid equivalents per gram of the dry weight or extract of the sample (mg GAE/g). mdpi.com This is achieved by creating a calibration curve from known concentrations of gallic acid and comparing the absorbance of the sample to this standard curve. nih.gov

The general procedure for the Folin-Ciocalteu assay involves:

Extraction of phenolic compounds from the plant material using a suitable solvent, such as aqueous methanol or ethanol. scirp.orgmdpi.com

Mixing a known volume of the extract with the Folin-Ciocalteu reagent. mdpi.com

Addition of a saturated sodium carbonate solution to create the necessary alkaline conditions for the reduction reaction to occur. scirp.orgmdpi.com

An incubation period at room temperature or slightly elevated temperature to allow for complete color development. mdpi.com

Measurement of the absorbance of the resulting solution using a UV-Vis spectrophotometer at the maximum absorption wavelength (λmax) of the blue complex.

Research has utilized this method to quantify the total polyphenol content in various natural sources rich in catechins like (+)-Gallocatechin. For instance, studies on tea (Camellia sinensis), a primary source of gallocatechins, have demonstrated significant variations in TPC depending on the part of the plant and the processing method used. scirp.org

Table 1: Total Polyphenol Content (TPC) in Different Parts of Tea Cultivars using Folin-Ciocalteu Method

| Tea Plant Part/Processing | Mean Total Polyphenol Content (%) |

| Microwaved Leaves | 23.1% |

| Steamed Leaves (Green Tea) | 22.37% |

| Aerated Leaves (Black Tea) | 15.51% |

| Barks | 14.92% |

| Flowers | 10.62% |

| Roots | 1.48% |

| Data sourced from a study on the extraction and quantification of total polyphenol content in selected tea cultivars. The content is expressed as a percentage by mass on a sample dry matter basis. scirp.org |

The Folin-Ciocalteu method has been applied to a wide array of plant materials to assess their phenolic load. The choice of extraction solvent can significantly influence the measured TPC, as different solvents have varying efficiencies for extracting phenolic compounds. jsirjournal.com

Table 2: Research Findings on Total Polyphenol Content in Various Plant Extracts

| Plant Material | Extraction Solvent | Wavelength (nm) | Total Polyphenol Content (mg GAE/g) |

| Green Tea Leaves (EGCG-rich fraction) | Ethyl acetate-ethanol | 760.5 | 437.18 |

| Dioscorea bulbifera | Methanol-water (8:2) | 760 | 59.43 |

| Eriobotrya japonica | Methanol-water (8:2) | 760 | 31.47 |

| Tussilago farfara | Methanol-water (8:2) | 760 | 30.03 |

| Papaya (Carica Papaya) | Acetone | Not Specified | 135.2 |

| Apple (Malus domestica) | Acetone | Not Specified | 131.5 |

| This table compiles data from various studies to show the TPC in different plant extracts, highlighting the diversity of results based on the plant source and analytical conditions. mdpi.comjsirjournal.com |

While the Folin-Ciocalteu method is predominant, other spectrophotometric techniques exist, such as the iron tartrate method. nih.gov However, comparative studies have shown that the total polyphenol values obtained using the Folin-Ciocalteu method are often closer to those determined by more specific methods like high-performance liquid chromatography (HPLC). nih.govbohrium.com

Beyond total polyphenol assays, UV-Vis spectrophotometry can also be used for the direct quantification of total catechins. orientjchem.orgacademicjournals.org This involves measuring the absorbance of a sample extract at the characteristic wavelength for catechins, which is typically around 278-280 nm. gsconlinepress.comgijhsr.com Another approach is the vanillin-H2SO4 method, where catechins react with vanillin (B372448) in a sulfuric acid medium to produce a colored complex, with absorbance measured around 500 nm. orientjchem.org These methods, while less comprehensive than total polyphenol assays, offer a more targeted quantification of the catechin subgroup to which (+)-Gallocatechin belongs.

Preclinical and Translational Research Perspectives on + Gallocatechin

In Vitro Cellular Models for Mechanistic Elucidation

In vitro studies have been instrumental in exploring the molecular mechanisms underlying the biological activities of gallocatechin and its derivatives. These cellular models provide a controlled environment to investigate its antioxidant and anti-inflammatory properties.

Emerging scientific evidence suggests that this compound gallate (GCG), a related compound, possesses anti-inflammatory properties. caringsunshine.com In vitro studies have demonstrated that GCG can inhibit the production of pro-inflammatory cytokines and suppress the activation of nuclear factor-kappa B (NF-κB), a critical regulator of inflammation. caringsunshine.com The NF-κB pathway is a key target in inflammatory diseases, and its modulation by GCG points to a potential therapeutic application.

The antioxidant capacity of this compound derivatives has also been a subject of investigation. In studies comparing various catechins, (-)-gallocatechin (B1674406) gallate (GCG) has been identified as one of the most active compounds in scavenging free radicals. semanticscholar.org The antioxidant activity of catechins is largely attributed to their molecular structure, which allows them to donate electrons to neutralize free radicals, thereby mitigating oxidative stress. nih.gov Oxidative stress is a key pathological factor in numerous chronic diseases, and the potent antioxidant activity of GCG suggests a protective role.

A comparative study on the antioxidant effects of different catechins in HT22 cells, a neuronal cell line, revealed that all tested catechins, including those with a this compound structure, offered protection against hydrogen peroxide-induced oxidative stress by reducing the production of reactive oxygen species (ROS). nih.gov The structure of these compounds, particularly the presence of hydroxyl and galloyl groups, is strongly related to their beneficial effects. nih.gov

| In Vitro Model | Compound | Key Findings |

| Various | This compound gallate (GCG) | Inhibition of pro-inflammatory cytokine production; Suppression of NF-κB activation. caringsunshine.com |

| HT22 neuronal cells | Catechins (including this compound derivatives) | Protection against H2O2-induced oxidative stress; Reduction of reactive oxygen species (ROS) production. nih.gov |

| Chemical assays (DPPH radical scavenging) | (-)-Gallocatechin gallate (GCG) | Identified as one of the most active catechins in scavenging free radicals. semanticscholar.org |

In Vivo Animal Models for Efficacy and Safety Assessment

Animal models are crucial for evaluating the efficacy and safety of potential therapeutic agents in a physiological context. Research on this compound in this area, though not as extensive as for other catechins, has provided valuable insights into its effects on metabolic, neurodegenerative, and inflammatory conditions.

Recent studies have highlighted the potential of (-)-gallocatechin gallate (GCG) in mitigating metabolic syndrome and its complications, such as diabetic nephropathy. In a study utilizing db/db mice, a model for type 2 diabetes and obesity, GCG administration led to significant improvements in several metabolic parameters. mdpi.com

The db/db mouse model is characterized by insulin (B600854) resistance and hyperglycemia, making it a relevant platform for studying metabolic syndrome-associated diabetic nephropathy. mdpi.com Treatment with GCG in these mice resulted in a notable reduction in food and water intake, which are typically elevated in this model. mdpi.com Furthermore, GCG effectively lowered fasting blood glucose levels and improved glucose and insulin homeostasis. mdpi.com These findings align with other studies that have shown the anti-diabetic effects of GCG, suggesting its potential to enhance insulin sensitivity. researchgate.net

Transcriptome analysis in the GCG-treated db/db mice revealed significant changes in gene expression, particularly the downregulation of pro-inflammatory genes and the upregulation of an anti-oxidative gene. ahajournals.org This modulation of inflammatory and oxidative pathways likely contributes to the observed improvements in metabolic and renal health.

| Animal Model | Compound | Key Findings |

| db/db mice (model for type 2 diabetes and obesity) | (-)-Gallocatechin gallate (GCG) | Reduced food and water intake; Lowered fasting blood glucose; Improved glucose and insulin homeostasis; Downregulation of pro-inflammatory genes; Upregulation of an anti-oxidative gene. mdpi.comahajournals.org |

| Streptozotocin-induced diabetic rats | (-)-Gallocatechin gallate (GCG) | Enhanced insulin sensitivity. researchgate.net |

Research specifically investigating the effects of (+)-gallocatechin in animal models of neurodegenerative disorders is limited. The majority of studies in this area have focused on epithis compound-3-gallate (EGCG). While the efficacy of various catechins, including this compound, is reported in a broader context of neuroprotection, specific in vivo studies detailing the neuroprotective mechanisms of (+)-gallocatechin are not extensively available in the current literature. researchgate.net The neuroprotective effects of catechins are often attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate signaling pathways involved in neuronal survival. frontiersin.orgnih.gov

While in vitro data suggests anti-inflammatory potential for this compound derivatives, in vivo studies specifically using (+)-gallocatechin in inflammatory disease models are not well-documented. Animal studies have indicated that this compound gallate (GCG) may reduce inflammatory responses in models of colitis and other inflammatory diseases, but the number of direct studies is significantly lower than for EGCG. caringsunshine.com The anti-inflammatory effects of catechins in animal models are often linked to the suppression of pro-inflammatory cytokines and modulation of the innate immune system. semanticscholar.org

Research on Potential Synergistic Effects with Other Bioactive Compounds

The study of synergistic interactions between different bioactive compounds is a growing area of interest, as it may lead to enhanced therapeutic effects. Research into the synergistic potential of this compound has primarily focused on its antioxidant properties in combination with other flavonoids.

The presence of a galloyl group in the catechin (B1668976) structure appears to play a crucial role in these synergistic interactions. researchgate.net Flavonols, another class of polyphenols found in tea, have been shown to have additive rather than synergistic interactions with catechins, suggesting that the primary synergistic antioxidant effects in green tea are driven by the interactions between different catechins. semanticscholar.org

| Compound Combination | Key Findings on Synergism |

| (-)-Gallocatechin gallate (GCG) with other catechins | GCG provides most of the synergistic antioxidant effects. semanticscholar.org |

| Galloylated catechins (including GCG) with green tea infusion | Synergistic interactions observed. researchgate.net |

| Catechins and Flavonols | Additive interactions observed. semanticscholar.org |

Development of Animal Models to Study Specific Disease Pathogenesis

The development of relevant animal models is fundamental to understanding disease pathogenesis and for the preclinical evaluation of therapeutic agents like (+)-gallocatechin. While numerous animal models exist for the diseases discussed, there is a lack of models specifically developed to investigate the therapeutic effects of (+)-gallocatechin.

The db/db mouse model has been effectively used to explore the mechanisms of (-)-gallocatechin gallate in the context of metabolic syndrome and diabetic nephropathy. mdpi.com This model, with its characteristic features of obesity and diabetes, provides a valuable platform for studying the interplay between metabolic dysregulation and renal disease. mdpi.com

For neurodegenerative and inflammatory diseases, a variety of animal models are utilized, such as those induced by toxins (e.g., MPTP for Parkinson's disease) or genetic modifications. frontiersin.orgresearchgate.net However, the application of these models to specifically study the effects of (+)-gallocatechin is not yet a prominent feature of the scientific literature. Future research would benefit from the use of established and novel animal models to delineate the specific pathological pathways targeted by (+)-gallocatechin in these conditions.

Pharmacokinetic Investigations in Preclinical Settings

Pharmacokinetic studies are fundamental to understanding the therapeutic potential of any bioactive compound, providing critical insights into its journey through the body. While comprehensive pharmacokinetic data specifically for the (+)-gallocatechin stereoisomer are limited in preclinical literature, extensive research on other closely related green tea catechins, particularly (-)-epithis compound (B1671488) (EGC), offers valuable perspectives. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) characteristics of these catechins as observed in various preclinical models. These findings help to construct a likely pharmacokinetic profile for this compound and its isomers.

Absorption

The absorption of tea catechins from the gastrointestinal tract is a complex and variable process. mdpi.com Preclinical studies indicate that only a small fraction of ingested catechins ultimately reaches systemic circulation. mdpi.com Several factors can influence this limited bioavailability. Catechins may be degraded due to the pH instability in the stomach and intestines or be metabolized by gut microflora before they can be absorbed. nih.gov The presence of food can also substantially inhibit the absorption of these compounds. researchgate.net Studies in rats have demonstrated that after oral administration of a green tea polyphenol mixture, approximately 13.7% of EGC becomes bioavailable in the plasma. nih.gov

Distribution

Once absorbed, catechins are distributed throughout the body via the bloodstream. merckvetmanual.com Preclinical investigations in animal models have traced the distribution of these compounds to various tissues. The apparent volume of distribution (Vd) for EGC in rats has been established, indicating how extensively the compound is distributed into tissues from the plasma. nih.gov

Following intravenous administration in rats, the highest levels of EGC were found in the kidneys, with significant concentrations also detected in the intestine, liver, and lungs. nih.gov This pattern suggests that these organs are key sites for both the distribution and subsequent elimination of the compound. nih.gov Research also indicates that catechins can move from the blood into the interstitial fluid (ISF), which is the fluid surrounding cells, where they can exert their biological effects. nih.gov The concentration and persistence of catechins may be higher in the ISF than in the plasma, suggesting that plasma levels may not fully represent the compound's therapeutic potential at the tissue level. nih.gov

Table 1: Tissue Distribution of (-)-Epithis compound (EGC) in Rats Following Intravenous Administration This table summarizes the relative distribution patterns of EGC across different organs as reported in preclinical studies.

| Organ | Relative Concentration Level | Key Findings |

|---|---|---|

| Kidney | Highest | Suggests a primary role in the clearance and excretion of EGC. nih.gov |

| Intestine | High | A significant site for both distribution and potential biliary excretion. nih.gov |

| Liver | Lower than Kidney/Intestine | Plays a role in metabolism and clearance. nih.gov |

| Lung | Lower than Kidney/Intestine | Indicates systemic distribution to various tissues. nih.gov |

Metabolism

Tea catechins undergo extensive metabolism both by host enzymes and intestinal microflora. researchgate.net After absorption, they are subject to Phase II metabolic reactions, primarily glucuronidation and sulfation, which occur in the liver and intestinal wall. merckvetmanual.comresearchgate.net Studies in dogs have identified EGC-glucuronide as a major metabolite in the plasma, which persists in the body for a longer duration than the parent compound, suggesting it may undergo enterohepatic recirculation. researchgate.net

Table 2: Major Metabolic Pathways for Gallocatechins in Preclinical Models This table outlines the primary metabolic transformations that this compound-type catechins undergo.

| Metabolic Pathway | Key Enzymes/Mediators | Resulting Metabolites | Location |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | EGC-glucuronides | Liver, Intestine |

| Sulfation | Sulfotransferases (SULTs) | EGC-sulfates | Liver, Intestine |

| Microbial Ring-Fission | Intestinal Bacteria | Phenylvaleric acids, Valerolactones | Large Intestine |

Excretion

The elimination of gallocatechins and their metabolites occurs through multiple routes, primarily via the kidneys into urine and through the liver into bile, which is then excreted in the feces. nih.govmerckvetmanual.com The specific route of excretion is influenced by the molecular structure and metabolic state of the compound.

Preclinical studies in rats suggest that EGC and its related compound, (-)-epicatechin (B1671481) (EC), are excreted through both bile and urine. nih.gov The rapid decline of EGC levels in the kidneys of rats aligns with its efficient renal clearance. nih.gov In dogs, catechin conjugates have been detected in the urine, confirming the importance of the renal pathway for the excretion of metabolized forms. researchgate.net The presence of metabolites in bile suggests that enterohepatic circulation may occur, potentially prolonging the presence of these compounds in the body. merckvetmanual.comresearchgate.net

Interactions of + Gallocatechin with Biological Macromolecules and Systems

Binding Interactions with Proteins (e.g., Serum Albumin, Enzymes)

The interaction of (+)-gallocatechin with proteins is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its biological activity. These interactions are primarily non-covalent, involving hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Serum Albumin:

Human serum albumin (HSA) is the most abundant protein in blood plasma and serves as a carrier for a wide range of endogenous and exogenous molecules. The binding of catechins to HSA can significantly influence their stability, bioavailability, and tissue distribution. While specific binding studies on (+)-gallocatechin are limited, extensive research on structurally similar catechins, such as (-)-epigallocatechin-3-gallate (EGCG), provides valuable insights.

Studies have shown that the galloyl moiety and the number of hydroxyl groups on the B-ring of catechins are major determinants of their binding affinity to HSA. For instance, galloylated catechins like EGCG exhibit a much stronger binding affinity for HSA compared to non-galloylated catechins. Given that (+)-gallocatechin possesses a pyrogallol (B1678534) group on its B-ring (three hydroxyl groups), it is expected to have a significant affinity for HSA, though likely less than its galloylated counterpart, epithis compound gallate. The binding of catechins to HSA is known to occur at specific sites, primarily Sudlow's site I and site II, which are the principal drug-binding sites on the albumin molecule. This binding is a spontaneous process, as indicated by negative Gibbs free energy changes (ΔG) observed in studies with related catechins.

Enzymes:

(+)-Gallocatechin can interact with and modulate the activity of various enzymes, a key mechanism underlying its biological effects. These interactions can lead to either inhibition or, in some cases, activation of enzymatic processes.

Research on the enzymatic oxidation of (+)-gallocatechin has shown that it proceeds more slowly compared to its cis-isomer, (-)-epithis compound (B1671488). This suggests that the stereochemistry of the C-ring plays a crucial role in how the molecule fits into the active site of oxidizing enzymes nih.gov.